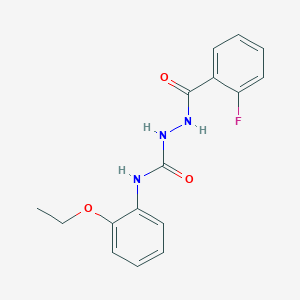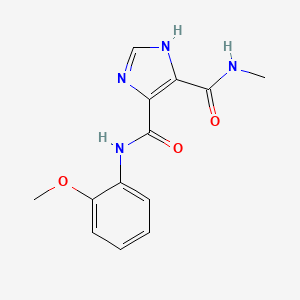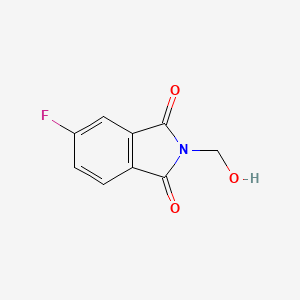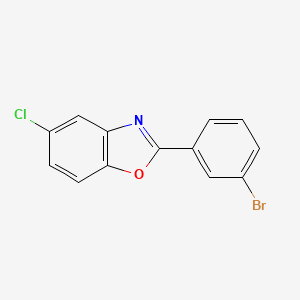
N-(2-ethoxyphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to the class of curcumin analogs and has been found to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties.
Mechanism of Action
N-(2-ethoxyphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide exerts its therapeutic effects through various mechanisms of action. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. This compound also modulates the activity of various transcription factors, including STAT3, AP-1, and Nrf2, which play important roles in the regulation of inflammation and oxidative stress. This compound has also been found to inhibit the activity of various enzymes, including COX-2, iNOS, and HDAC, which are involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. This compound has also been found to induce apoptosis in cancer cells by activating caspases and modulating various signaling pathways. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and potent therapeutic effects. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may limit its bioavailability in vivo. In addition, this compound may have off-target effects, which may complicate its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide. One area of research is to optimize the synthesis method to improve the yield and purity of this compound. Another area of research is to investigate the potential therapeutic applications of this compound in other diseases, including cardiovascular disease and metabolic disorders. Furthermore, future research can focus on the development of novel formulations of this compound to improve its bioavailability and efficacy in vivo. Finally, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties may also be an area of future research.
Synthesis Methods
N-(2-ethoxyphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-fluorobenzoyl chloride and 2-ethoxyaniline to form 2-(2-fluorobenzoyl)aniline, which is then reacted with hydrazine hydrate to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and modulating various signaling pathways. This compound has also been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-2-23-14-10-6-5-9-13(14)18-16(22)20-19-15(21)11-7-3-4-8-12(11)17/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJOBMWMDQOEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)

![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)
![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)


![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

